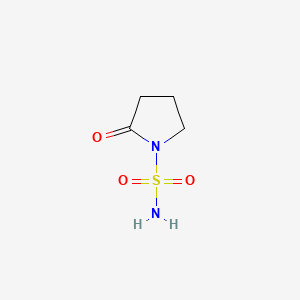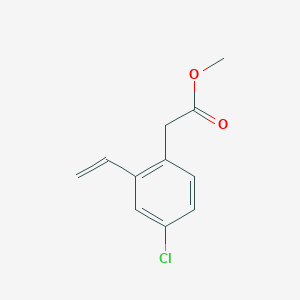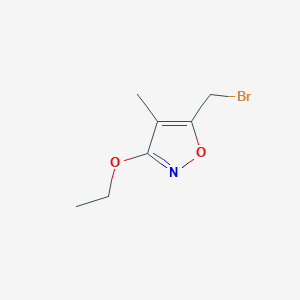![molecular formula C17H20O B12864089 (4'-Tert-butyl[1,1'-biphenyl]-3-yl)methanol CAS No. 893738-28-8](/img/structure/B12864089.png)
(4'-Tert-butyl[1,1'-biphenyl]-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4’-Tert-butyl[1,1’-biphenyl]-3-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives It features a biphenyl core with a tert-butyl group at the 4’ position and a methanol group at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Tert-butyl[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The final step involves the hydroxylation of the biphenyl derivative to introduce the methanol group. This can be achieved through a Grignard reaction where the biphenyl derivative is reacted with a Grignard reagent followed by hydrolysis.
Industrial Production Methods
Industrial production of (4’-Tert-butyl[1,1’-biphenyl]-3-yl)methanol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(4’-Tert-butyl[1,1’-biphenyl]-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of (4’-Tert-butyl[1,1’-biphenyl]-3-yl)aldehyde or (4’-Tert-butyl[1,1’-biphenyl]-3-yl)carboxylic acid.
Reduction: Formation of (4’-Tert-butyl[1,1’-biphenyl]-3-yl)methane.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(4’-Tert-butyl[1,1’-biphenyl]-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4’-Tert-butyl[1,1’-biphenyl]-3-yl)methanol depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylbiphenyl: Lacks the methanol group, making it less reactive in certain chemical reactions.
4,4’-Di-tert-butylbiphenyl: Contains two tert-butyl groups, which may influence its steric and electronic properties.
4-tert-Butylphenylboronic acid: Contains a boronic acid group instead of a methanol group, leading to different reactivity and applications.
Uniqueness
(4’-Tert-butyl[1,1’-biphenyl]-3-yl)methanol is unique due to the presence of both a tert-butyl group and a methanol group on the biphenyl core. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
893738-28-8 |
|---|---|
Molekularformel |
C17H20O |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
[3-(4-tert-butylphenyl)phenyl]methanol |
InChI |
InChI=1S/C17H20O/c1-17(2,3)16-9-7-14(8-10-16)15-6-4-5-13(11-15)12-18/h4-11,18H,12H2,1-3H3 |
InChI-Schlüssel |
WSAXQPJWWSDQSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC(=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine](/img/structure/B12864026.png)
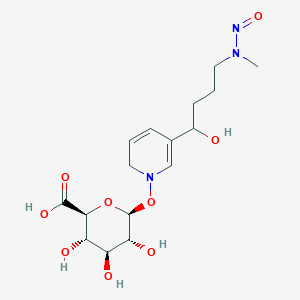

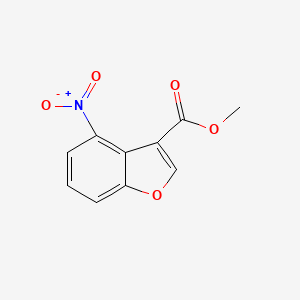

![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-](/img/structure/B12864058.png)
![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12864069.png)
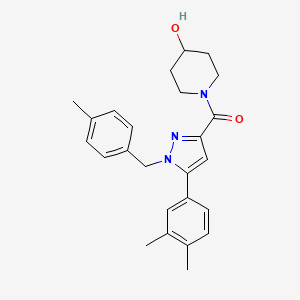
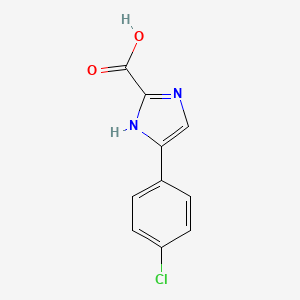
![6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12864082.png)
